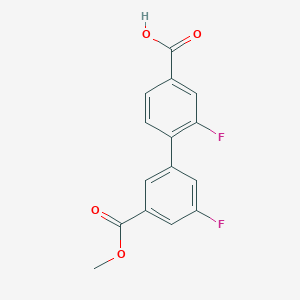

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261908-38-6

Cat. No.: VC11809166

Molecular Formula: C15H10F2O4

Molecular Weight: 292.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261908-38-6 |

|---|---|

| Molecular Formula | C15H10F2O4 |

| Molecular Weight | 292.23 g/mol |

| IUPAC Name | 3-fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | OMBVJDJGYZTWOR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F |

Introduction

3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is a complex organic compound characterized by its unique chemical structure, which includes two fluorine substituents and a methoxycarbonyl group. Its molecular formula is C15H10F2O4, and it has a molecular weight of approximately 292.23 g/mol, as computed by PubChem . This compound is notable for its potential applications in scientific research, particularly in fields related to biological activities and chemical synthesis.

Molecular Characteristics

-

Molecular Formula: C15H10F2O4

-

Molecular Weight: 292.23 g/mol

-

CAS Number: 1261908-38-6

-

PubChem CID: 53227993

The compound's structure includes a benzoic acid backbone with a phenyl ring substituted by fluorine and methoxycarbonyl groups. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact effectively with biological targets .

Synthesis Methods

The synthesis of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst. This method allows for the formation of carbon-carbon bonds crucial for constructing the desired compound.

Biological Activities and Potential Applications

Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and anticancer properties. The fluorine substituents enhance its binding affinity to proteins and enzymes, potentially inhibiting their activity and influencing biochemical pathways. The compound's ability to interact with various biological targets makes it a subject of interest for therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | Different substitution pattern on the aromatic rings | |

| 3-Fluoro-5-(methoxycarbonyl)benzoic acid | Lacks additional fluorine substituent | |

| 4-(3-Fluoro-5-methoxycarbonylphenyl)benzoic acid | Different position of functional groups |

The dual fluorination in 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid enhances its reactivity and interaction capabilities compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume